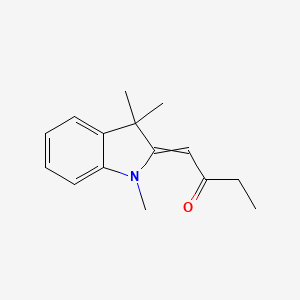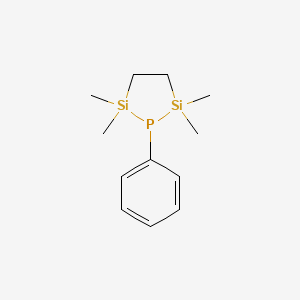![molecular formula C11H11NO3 B14495442 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole CAS No. 63152-89-6](/img/structure/B14495442.png)
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is a complex organic compound that features both an oxirane (epoxide) ring and a benzoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole typically involves the reaction of a benzoxazole derivative with an epoxide. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the oxirane ring . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
科学的研究の応用
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
5-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxaindane: This compound also contains an oxirane ring and a benzene derivative, making it structurally similar.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with an oxirane ring and aromatic groups.
(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol: This compound features an oxirane ring and a complex spirocyclic structure.
Uniqueness
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is unique due to its combination of an oxirane ring and a benzoxazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
63152-89-6 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
3-methyl-5-(oxiran-2-ylmethoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C11H11NO3/c1-7-10-4-8(13-5-9-6-14-9)2-3-11(10)15-12-7/h2-4,9H,5-6H2,1H3 |
InChIキー |
XDJMZOKSDIKTOB-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C=C(C=C2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)

![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

